molecular formula C16H7BrCl2KNO2 B4897759 Potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate

Potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate

Cat. No.: B4897759
M. Wt: 435.1 g/mol
InChI Key: UAKHNPVUNUIPQU-UHFFFAOYSA-M
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Description

Potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of 6-bromo-2-(3,4-dichlorophenyl)quinoline.

    Substitution: Formation of methoxy or tert-butoxy substituted quinoline derivatives.

Scientific Research Applications

Potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-phenylquinoline-4-carboxylate
  • 2-(3,4-dichlorophenyl)quinoline-4-carboxylate
  • 6-chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylate

Uniqueness

Potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate is unique due to the presence of both bromine and dichlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research applications, offering distinct properties compared to its analogs.

Properties

IUPAC Name

potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2NO2.K/c17-9-2-4-14-10(6-9)11(16(21)22)7-15(20-14)8-1-3-12(18)13(19)5-8;/h1-7H,(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKHNPVUNUIPQU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-])Cl)Cl.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7BrCl2KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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